N-[3-(methylsulfanyl)phenyl]-2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroquinolin-1-yl}acetamide
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Overview
Description
N-[3-(methylsulfanyl)phenyl]-2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroquinolin-1-yl}acetamide is a complex organic compound characterized by its unique structure, which includes a quinoline core, an oxadiazole ring, and a methylsulfanyl phenyl group
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets by forming covalent bonds, disrupting normal function, and leading to changes in cellular processes .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Given its potential broad-spectrum activity, it’s likely that multiple pathways could be influenced .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. These effects would be determined by the compound’s specific targets and the biochemical pathways it affects .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact how the compound interacts with its targets. Without specific information about this compound’s targets and mode of action, it’s difficult to predict how environmental factors might influence its activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(methylsulfanyl)phenyl]-2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroquinolin-1-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the oxadiazole ring and the methylsulfanyl phenyl group. Key steps include:
Formation of the Quinoline Core: This can be achieved through a Pfitzinger reaction, where an isatin reacts with an aryl methyl ketone in the presence of a base.
Oxadiazole Ring Formation: The oxadiazole ring is introduced via a cyclization reaction involving hydrazine derivatives and carboxylic acids.
Final Coupling: The final step involves coupling the quinoline-oxadiazole intermediate with the methylsulfanyl phenyl group using appropriate coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[3-(methylsulfanyl)phenyl]-2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroquinolin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under hydrogenation conditions using catalysts such as palladium on carbon.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nitric acid, halogens (chlorine, bromine).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced oxadiazole derivatives.
Substitution: Nitrated or halogenated phenyl derivatives.
Scientific Research Applications
N-[3-(methylsulfanyl)phenyl]-2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroquinolin-1-yl}acetamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly as an inhibitor of specific enzymes or receptors involved in diseases such as cancer and bacterial infections.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or photonic properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids, to elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium Chloride: A compound with antimicrobial properties, used in mouthwashes and disinfectants.
Domiphen Bromide: Another antimicrobial agent, structurally similar to cetylpyridinium chloride.
Uniqueness
N-[3-(methylsulfanyl)phenyl]-2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroquinolin-1-yl}acetamide stands out due to its unique combination of a quinoline core, an oxadiazole ring, and a methylsulfanyl phenyl group. This structure imparts specific chemical and biological properties that are not found in the similar compounds mentioned above. Its potential as a therapeutic agent targeting specific molecular pathways further highlights its uniqueness.
Properties
IUPAC Name |
N-(3-methylsulfanylphenyl)-2-[2-oxo-4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)quinolin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3S/c1-14(2)22-25-23(30-26-22)18-12-21(29)27(19-10-5-4-9-17(18)19)13-20(28)24-15-7-6-8-16(11-15)31-3/h4-12,14H,13H2,1-3H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUONKWPWZVDKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CC(=O)N(C3=CC=CC=C32)CC(=O)NC4=CC(=CC=C4)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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